3-Ethyl-1-methylpiperidin-4-ol
Description
3-Ethyl-1-methylpiperidin-4-ol is a substituted piperidine derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom. Its molecular structure includes:
- Ethyl group at position 3 (C3).
- Methyl group at position 1 (N1).
- Hydroxyl group at position 4 (C4).
This compound’s structural features influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and lipophilicity.
Properties
IUPAC Name |
3-ethyl-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-7-6-9(2)5-4-8(7)10/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKADGFNZKWGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Variations
The hydroxyl group at C4 distinguishes 3-ethyl-1-methylpiperidin-4-ol from other piperidine derivatives. For example:
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ( compound) features a ketone at C4 and methoxyphenyl substituents at C2 and C6, along with an acetyl group at N1.
Key Differences:
| Property | This compound | 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one |
|---|---|---|
| C4 Functional Group | Hydroxyl (-OH) | Ketone (-C=O) |
| N1 Substituent | Methyl | Acetyl |
| Aromatic Substituents | None | Bis(4-methoxyphenyl) at C2 and C6 |
| Hydrogen Bonding | High (due to -OH) | Moderate (ketone and methoxy groups) |
The hydroxyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to the ketone-containing analog. This may improve aqueous solubility but reduce membrane permeability .
Physicochemical and Structural Properties
- Lipophilicity : The ethyl and methyl groups in this compound contribute to moderate lipophilicity, whereas the methoxyphenyl groups in the compound significantly increase hydrophobicity.
- Conformational Flexibility : The hydroxyl group at C4 may restrict ring puckering compared to the planar ketone group in piperidin-4-one derivatives.
Research Findings and Data Gaps
While crystallographic studies of the compound confirm its planar ketone and aromatic substituent arrangement , similar structural data for this compound are lacking. Further research is needed to:
- Characterize its crystal structure.
- Evaluate its pharmacological profile relative to analogs.
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